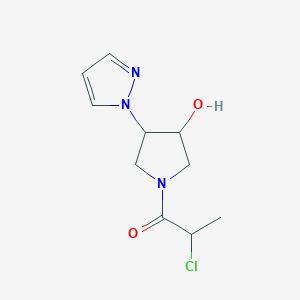
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Overview
Description
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This review synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound is characterized by a chloro group, a hydroxyl group, and a pyrrolidine ring substituted with a pyrazole moiety. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃O |
| Molecular Weight | 241.70 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds featuring the pyrazole and pyrrolidine scaffolds exhibit promising anticancer properties. For instance, compounds structurally similar to This compound were tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer).
In one study, the compound was evaluated for its cytotoxic effects using an MTT assay. Results indicated that at a concentration of 100 µM, the compound reduced A549 cell viability significantly compared to untreated controls:
| Compound | Cell Line | Viability (%) | Statistical Significance |
|---|---|---|---|
| 2-chloro... | A549 | 63.4% | p < 0.05 |
| Cisplatin | A549 | 21.2% | p < 0.001 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar derivatives have shown activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution techniques.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
This indicates that modifications in the structure can enhance antimicrobial efficacy, making it a candidate for further development in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its structural components:
- Chloro Group: Enhances lipophilicity and may facilitate membrane penetration.
- Hydroxyl Group: Potentially involved in hydrogen bonding with biological targets.
- Pyrazole and Pyrrolidine Moieties: Critical for interaction with specific receptors or enzymes involved in cancer progression or microbial resistance.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of the compound. Modifications at different positions on the pyrazole ring led to varying degrees of activity:
- Compound A: Substituted at position 3 with a methyl group showed enhanced anticancer activity.
- Compound B: Substituted at position 5 with a trifluoromethyl group exhibited significant antimicrobial effects against resistant strains.
These studies highlight the importance of specific substitutions in enhancing biological activity.
Properties
IUPAC Name |
2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7(11)10(16)13-5-8(9(15)6-13)14-4-2-3-12-14/h2-4,7-9,15H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGYHLCDMCBAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)O)N2C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















